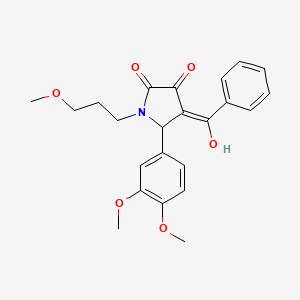

4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Beschreibung

4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 2,5-dihydro-1H-pyrrol-2-one core. Key structural features include:

- Benzoyl group at position 3.

- 3,4-Dimethoxyphenyl substituent at position 5.

- 3-Hydroxy group at position 2.

- 3-Methoxypropyl chain at position 1.

Its methoxy and hydroxy groups enhance polarity, which may influence solubility and metabolic stability compared to analogs.

Eigenschaften

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-28-13-7-12-24-20(16-10-11-17(29-2)18(14-16)30-3)19(22(26)23(24)27)21(25)15-8-5-4-6-9-15/h4-6,8-11,14,20,25H,7,12-13H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCXNIQIMJSAIH-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that pyrrole derivatives exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the activity of pro-inflammatory cytokines and enzymes. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. This activity positions it as a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism of action appears to involve the modulation of cell signaling pathways related to cell survival and proliferation .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Key Observations :

Position 4 Substituents: The benzoyl group in the target compound lacks additional substitutions, unlike the 4-ethoxy-3-methylbenzoyl () and 3-methyl-4-(2-methylpropoxy)benzoyl (), which feature bulkier alkoxy/methyl groups. The target’s unsubstituted benzoyl group may enhance π-π stacking interactions compared to branched analogs.

Position 5 Substituents :

- The 3,4-dimethoxyphenyl group (target) provides electron-donating methoxy groups, improving solubility and hydrogen-bonding capacity relative to the 4-fluorophenyl (, electron-withdrawing) and phenyl (, neutral) groups .

N1 Side Chain: The 3-methoxypropyl chain (target) is non-ionizable, contrasting with the 3-(dimethylamino)propyl group in analogs (), which introduces basicity. This difference may alter pharmacokinetics; dimethylamino groups enhance cellular permeability but increase metabolic oxidation risks .

Hypothesized Property Differences

Table 2: Theoretical Property Analysis

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, such as base-assisted cyclization of hydroxy-pyrrolone precursors with substituted benzaldehydes. For example, analogous compounds are synthesized via cyclocondensation of substituted benzoyl chlorides with amino alcohols, followed by functionalization of the pyrrolone core . Key steps include optimizing reaction conditions (e.g., reflux in methanol or ethanol) and purification via column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization .

Q. Which spectroscopic methods are critical for structural characterization?

- 1H/13C NMR : Confirms substituent positions and stereochemistry. For example, the hydroxy group at C3 and benzoyl moiety at C4 show distinct deshielded protons (δ 10–12 ppm for OH) .

- HRMS : Validates molecular weight (e.g., observed m/z 471.0 for a related compound) .

- FTIR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O–H, ~3200 cm⁻¹) .

Q. What are the documented biological activities of this compound?

While direct data is limited, structurally similar pyrrolone derivatives exhibit pharmacological potential, including enzyme inhibition (e.g., kinase or protease targets) and receptor modulation due to their aromatic and hydrogen-bonding substituents .

Advanced Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Cross-validate using X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in NMR assignments, especially for stereoisomers or tautomers. For instance, SHELX programs can model hydrogen-bonding networks and confirm the spatial arrangement of methoxypropyl and benzoyl groups .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalysts : Use of NaH or K2CO3 improves base-mediated cyclization efficiency .

- Purification : Gradient column chromatography (ethyl acetate/PE) separates diastereomers, while recrystallization from MeOH/EtOH removes impurities .

Q. How to design SAR studies for this compound?

- Substituent variation : Replace dimethoxyphenyl with chlorophenyl or tert-butyl groups to assess steric/electronic effects on bioactivity (see analogs in ).

- Biological assays : Test inhibitory activity against target enzymes (e.g., COX-2 or MMPs) using fluorescence polarization or enzyme kinetics .

Q. What computational methods aid in understanding target interactions?

- Molecular docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities.

- DFT calculations : Analyze electron distribution at the hydroxy-pyrrolone core to identify reactive sites for functionalization .

Methodological Considerations

Q. How to analyze crystallographic data using SHELX?

- Data processing : Use SHELXC/D/E for experimental phasing and SHELXL for refinement. For twinned crystals, apply TWIN/BASF commands to improve R-factors .

- Validation : Check PLATON for symmetry mismatches and CCDC databases for structural analogs.

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Byproduct control : Monitor reaction intermediates via TLC to avoid dimerization or oxidation side reactions.

- Solvent recovery : Implement green chemistry principles (e.g., solvent recycling) to reduce costs and waste .

Tables for Key Data

| Property | Method | Example Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 209–211°C (analog compound) | |

| Molecular Weight | HRMS | 471.0 g/mol (C26H31ClN2O4) | |

| LogP (lipophilicity) | HPLC | ~3.2 (estimated for similar analogs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.